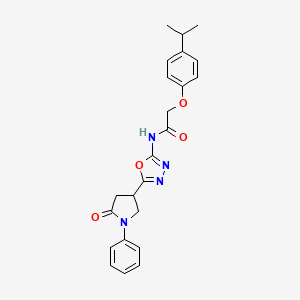
2-(4-isopropylphenoxy)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(5-OXO-1-PHENYLPYRROLIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, an oxadiazole ring, and a phenoxyacetamide moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-OXO-1-PHENYLPYRROLIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the construction of the oxadiazole ring, and the coupling of the phenoxyacetamide moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques would be essential to achieve the desired quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-OXO-1-PHENYLPYRROLIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions might use hydrogen peroxide in an acidic medium, while reduction reactions could involve sodium borohydride in an alcoholic solvent. Substitution reactions often require catalysts and controlled temperatures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Its potential pharmacological properties could be explored for developing new therapeutic agents, particularly in areas like anti-inflammatory or anticancer research.
Industry: The compound might find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(5-OXO-1-PHENYLPYRROLIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with N-[5-(5-OXO-1-PHENYLPYRROLIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE, including:
- N-[5-(5-OXO-1-PHENYLPYRROLIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]-2-[4-(METHYL)PHENOXY]ACETAMIDE
- N-[5-(5-OXO-1-PHENYLPYRROLIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]-2-[4-(ETHYL)PHENOXY]ACETAMIDE
Uniqueness
What sets N-[5-(5-OXO-1-PHENYLPYRROLIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE apart is its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C23H24N4O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C23H24N4O4/c1-15(2)16-8-10-19(11-9-16)30-14-20(28)24-23-26-25-22(31-23)17-12-21(29)27(13-17)18-6-4-3-5-7-18/h3-11,15,17H,12-14H2,1-2H3,(H,24,26,28) |
InChI Key |
SIAXRQHGPMGTMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B11209229.png)
![7-(3-chlorophenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11209237.png)
![1-(4-fluorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11209256.png)
![Methyl 7,9-dichloro-4-(4-fluorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B11209264.png)
![2,2'-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]imino}diethanol](/img/structure/B11209269.png)
![3-(2,4-dimethylbenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11209288.png)
![3-[(3-Chloro-4-methylphenyl)carbamoyl]-7-(2-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11209295.png)
![Dimethyl 4-[4-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11209301.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B11209302.png)
![3,4-Dimethoxy-N'-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide](/img/structure/B11209305.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B11209308.png)
![7-(2,5-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11209309.png)
![7-(4-ethoxyphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11209318.png)
![1-(4-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11209319.png)
